Product packaging for insulin, tri-Lys-(Cat. No.:CAS No. 12584-78-0)

insulin, tri-Lys-

Cat. No.: B1173313
CAS No.: 12584-78-0
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Description

Insulin, tri-Lys- is a designed insulin analog provided for research purposes to investigate the structure-function relationships of the insulin hormone and its receptor. This product is intended for in vitro studies and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications. Applications: This analog is a valuable tool for [describe potential applications, e.g., studying the effects of specific modifications on receptor binding kinetics, metabolic signaling pathways, or protein stability]. Research Value and Mechanism: Insulin functions by binding to the insulin receptor (IR), a receptor tyrosine kinase on the cell surface. This binding induces autophosphorylation of the receptor, triggering downstream signaling cascades that regulate glucose uptake, lipid synthesis, and gene expression . The strategic modification in insulin, tri-Lys- is anticipated to [hypothesize the value, e.g., alter the compound's binding affinity, circulation half-life, or solubility profile compared to native insulin], providing insights for [mention research fields, e.g., biophysical studies or therapeutic development]. Researchers can utilize this analog to probe the mechanisms of insulin action and signaling specificity .

Properties

CAS No.

12584-78-0

Molecular Formula

C28H50N2O

Synonyms

insulin, tri-Lys-

Origin of Product

United States

Synthetic Methodologies for Insulin, Tri Lys Analogs

Directed Chemical Synthesis Approaches for Multi-Lysine Insulin (B600854) Derivatization

Chemical synthesis provides precise control over the structure of insulin analogs, allowing for site-specific modifications, including the introduction of lysine (B10760008) residues.

Site-Specific Acylation and Amidation Techniques

Site-specific modification of insulin, particularly at the ε-amino group of LysB29, is a common strategy for developing long-acting analogs, often through acylation with fatty acids or the attachment of various chemical moieties. researchgate.netnih.gov While many studies focus on single-site modifications, the principles of site-selective acylation and amidation can be extended to introduce multiple lysine residues or to attach molecules containing multiple lysine residues. Achieving selectivity among the different amino groups in insulin (the α-amino groups at the N-termini of the A and B chains and the ε-amino group of LysB29) is critical. researchgate.netmdpi.com Strategies often involve protecting groups or carefully controlled reaction conditions, including pH, to favor reaction at a specific site. google.comnih.gov For instance, at near-physiological pH, the N-terminal α-amine exhibits higher nucleophilicity than the lysine ε-amine due to differential protonation, while a pH range of 8.5–9.5 is often optimal for lysine modification. nih.gov The use of activated esters, isothiocyanates, or reductive amination are common techniques for introducing modifications via acylation or amidation reactions. mdpi.com

Enzymatic Ligation and Peptide Segment Condensation for Insulin Modification

Enzymatic ligation and peptide segment condensation offer powerful tools for assembling complex peptide structures, including modified insulin analogs. These methods can be particularly useful for incorporating larger peptide segments containing multiple lysine residues. Enzymatic ligation, often employing enzymes like sortase A or omniligase-1, allows for the formation of peptide bonds at specific sites under mild conditions. nih.govacs.orgnih.govntu.edu.sg Sortase A, for example, recognizes a specific motif (LPXTG) and can catalyze the ligation of a peptide containing this motif to a molecule with an N-terminal oligoglycine. nih.gov This approach has been explored for creating insulin derivatives by conjugating peptides to the C-terminus of the insulin B chain. nih.gov Peptide segment condensation, including techniques like native chemical ligation (NCL), involves the chemoselective reaction of unprotected peptide segments to form a native peptide bond. google.comresearchgate.netgoogle.com While NCL typically requires a C-terminal thioester and an N-terminal cysteine, variations and auxiliary methods have expanded its applicability. These ligation strategies facilitate the convergent synthesis of larger peptides from smaller, more manageable segments, which can include those containing multiple lysine residues. nih.govgoogle.com

Solid-Phase and Solution-Phase Peptide Synthesis Contributions to Insulin Analog Creation

Solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis are fundamental techniques for the de novo synthesis of peptide chains that constitute insulin and its analogs. SPPS, where the peptide is assembled on an insoluble resin, offers advantages such as simplified purification and potential for automation. mdpi.com It is widely used for synthesizing the individual A and B chains of insulin and modified versions thereof. google.comnih.govuthm.edu.my Solution-phase synthesis, while more labor-intensive due to intermediate purification steps, allows for better monitoring and control at each reaction step and is valuable for large-scale manufacturing and specific research applications. mdpi.com Both methods are crucial for synthesizing peptide segments that can subsequently be used in ligation or condensation reactions to form the final insulin analog. The incorporation of multiple lysine residues into these segments is achieved through the stepwise addition of protected lysine amino acids during the synthesis process. mdpi.comnih.gov A notable application relevant to multi-lysine insulin analogs is the use of a tri-lysine tag, often attached via a cleavable linker, during SPPS to enhance the solubility of challenging peptide sequences like the insulin A-chain, thereby improving synthesis efficiency. google.comnih.gov This "helping hand" strategy involves incorporating the tri-lysine tag, which is later removed after the synthesis and folding of the insulin molecule. google.com

Biotechnological Expression and Post-Translational Modification of Insulin, tri-Lys-

Recombinant DNA technology has revolutionized insulin production by enabling the expression of insulin precursors in microbial host systems. pen2print.org This approach can be adapted for the production of insulin analogs, including those with modifications involving lysine residues.

Recombinant DNA Technologies for Precursor Production

Recombinant human insulin is primarily produced in Escherichia coli or Saccharomyces cerevisiae (yeast) by expressing a precursor molecule, typically proinsulin or a modified single-chain precursor. pen2print.org The gene encoding the desired insulin analog precursor, including any genetic modifications to introduce additional lysine codons at specific positions or to include sequences for multi-lysine tags, is inserted into a suitable expression vector. This recombinant plasmid is then introduced into the host organism. pen2print.org The host cells are cultured under optimized conditions to express the insulin precursor, often accumulating as inclusion bodies in E. coli or secreted into the culture medium in yeast. pen2print.org This biotechnological approach allows for the production of relatively large quantities of the insulin precursor. pen2print.org

Purification and Isolation Strategies for Synthetic Insulin, tri-Lys-

The purification and isolation of synthetic insulin analogs, including those with added lysine residues, involve complex multi-step downstream processing d-nb.info. The specific strategies employed are often proprietary, but generally involve a combination of techniques that leverage the differences in size, charge, and hydrophobicity between the desired insulin analog and impurities d-nb.info.

The production of recombinant insulin analogs in E. coli often results in the formation of inclusion bodies, which are aggregates of misfolded protein d-nb.info. The downstream process begins with the recovery and washing of these inclusion bodies, followed by solubilization of the precursor molecules d-nb.info. After refolding and enzymatic cleavage to form the mature insulin analog, extensive purification steps are necessary d-nb.info.

Chromatographic Techniques for High-Purity Analog Acquisition

Chromatography is a cornerstone of synthetic insulin analog purification, enabling the separation of the target molecule from process-related impurities and variants d-nb.info. The introduction of additional lysine residues, as in insulin, tri-Lys-, significantly impacts the charge of the molecule, making ion exchange chromatography a particularly effective technique.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity google.com. While the primary impact of adding lysine residues is on charge, it can also subtly influence the molecule's interaction with hydrophobic stationary phases, especially in conjunction with ion-pairing agents google.com. RP-HPLC is widely used for the purification and analysis of synthetic insulin analogs and their derivatives, including those with modifications on lysine residues nih.govnih.govnih.govpnas.org. It is effective for separating closely related impurities and achieving high levels of purity google.com. Optimized RP-HPLC conditions, including the choice of stationary phase, mobile phase composition (e.g., acetonitrile (B52724) or n-propanol gradients with buffers), temperature, and flow rate, are critical for resolving the target analog from closely eluting variants google.comnih.govpnas.orgphenomenex.com. RP-HPLC has been shown to provide better resolution of PEGylated and unmodified proteins compared to gel filtration chromatography and can separate specific PEGylated forms phenomenex.com.

Other Chromatographic Techniques: Other chromatographic methods may also be employed as part of a multi-modal purification scheme. Size exclusion chromatography can separate proteins based on size, which might be useful in removing aggregates or smaller impurities phenomenex.com. However, RP-HPLC has demonstrated superior selectivity for separating modified and unmodified proteins compared to gel filtration phenomenex.com. Supercritical fluid chromatography (SFC) is also being explored for the separation of insulin and its analogs, offering orthogonal selectivity to RP-HPLC core.ac.uk. The addition of crown ethers in SFC has been shown to impact the retention and elution order of insulins, demonstrating affinity for charged lysine sidechains core.ac.uk.

Detailed research findings on the purification of insulin analogs highlight the importance of optimizing chromatographic conditions. For example, a study on the purification of recombinant insulin lispro derivative using ion exchange chromatography involved a linear gradient elution with a phosphate (B84403) buffer and NaCl in ethanol (B145695) nih.gov. This method successfully revealed and isolated an acetylated derivative of insulin lispro nih.gov. Another study on PEGylated insulin purification by strong cation-exchange chromatography demonstrated the separation of mono-, di-, and tri-PEGylated species using a gradient elution ingentaconnect.com.

Advanced Filtration and Concentration Methodologies

Filtration and concentration techniques are integral to the downstream processing of synthetic insulin analogs, serving to remove particulates, exchange buffers, and increase the concentration of the product at various stages of purification.

Ultrafiltration: This pressure-driven membrane separation process is used to separate molecules based on size. Ultrafiltration can be employed to remove smaller impurities, concentrate the insulin analog solution, and perform buffer exchange researchgate.net. It is a valuable step in preparing samples for subsequent chromatographic steps or for final formulation. Preconcentration using ultrafiltration has been described as a sample preparation step for the detection of insulin analogs in biological samples researchgate.net.

Diafiltration: Often used in conjunction with ultrafiltration, diafiltration involves the continuous removal of permeate and addition of buffer to the feed stream. This process is highly effective for buffer exchange, allowing the transfer of the insulin analog into a buffer system suitable for the next purification step or for final formulation, while removing salts or other small molecules d-nb.info.

Other Concentration Methods: Evaporation or lyophilization may be used for final concentration and isolation of the purified insulin, tri-Lys- analog in solid form after chromatographic separation nih.gov.

These filtration and concentration methods are essential for streamlining the purification process, reducing sample volumes, and ensuring the appropriate buffer environment for optimal performance of chromatographic steps and for obtaining the final highly purified product.

Advanced Structural Elucidation of Insulin, Tri Lys

High-Resolution X-ray Crystallography Studies of Insulin (B600854), tri-Lys- Conformations

Crystallographic studies of human insulin have revealed various conformations, often related to its oligomeric state (monomer, dimer, and hexamer). nih.gov These studies provide a basis for comparison for any modified insulin. For instance, the crystal structure of human recombinant insulin has been determined to a resolution of 0.92 Å, providing exceptional detail of its secondary structure. nih.gov

A study on an insulin analogue with a LysB28 to ProB29 inversion highlighted how amino acid changes can influence the oligomeric state, showing a dimeric rather than a hexameric structure in the crystal. This demonstrates the profound impact that modifications near the B-chain C-terminus, a region where a lysine (B10760008) residue is naturally present (LysB29), can have on insulin's quaternary structure.

In a crystallographic analysis of "insulin, tri-Lys-," researchers would focus on:

Conformation of Lysine Residues: The electron density maps would reveal the precise orientation of the three lysine side chains, whether they are surface-exposed or involved in intramolecular or intermolecular contacts.

Solvent Accessibility: Assessing the extent to which the lysine residues are exposed to the solvent, which has implications for their potential role in receptor binding and solubility.

Crystal Packing: Analyzing how the modified insulin molecules pack in the crystal lattice, which can provide insights into intermolecular interactions and potential for aggregation.

Table 1: Representative Crystallographic Data for Human Insulin Analogues

PDB ID Compound Resolution (Å) Space Group Key Findings
1ZNI Human Insulin 1.50 H3 Revealed the hexameric assembly with zinc ions.
1LPH Insulin Lispro (LysB28, ProB29) 2.00 P2₁2₁2₁ Showed a dimeric structure, highlighting the role of B-chain modifications in oligomerization.

This table is illustrative and based on data for known insulin structures. Data for "insulin, tri-Lys-" is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a crucial technique for studying the structure and dynamics of proteins in solution, which more closely mimics the physiological environment. For "insulin, tri-Lys-," NMR would provide insights into its conformational flexibility and the behavior of the lysine residues in a non-crystalline state.

The first step in an NMR structural study is the assignment of the resonances to specific atoms in the protein. This is achieved using a suite of multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, often in combination with isotopic labeling (¹⁵N and ¹³C).

For an "insulin, tri-Lys-" molecule, researchers would perform these experiments to:

Assign Backbone Resonances: The HN, N, Cα, and Cβ chemical shifts for each amino acid would be determined, providing information about the secondary structure (α-helices and β-sheets).

Assign Side-Chain Resonances: The resonances for the side-chain protons and carbons would be assigned, including those of the three lysine residues. The chemical shifts of the lysine side-chain protons (Hβ, Hγ, Hδ, and Hε) can be sensitive to their local environment.

Identify Through-Space Interactions: Nuclear Overhauser Effect (NOE) data provides information about protons that are close in space, which is used to calculate the three-dimensional structure of the protein.

NMR is uniquely suited to probe protein dynamics over a wide range of timescales. For "insulin, tri-Lys-," understanding the flexibility of the lysine residues would be critical. Lysine side chains are typically flexible and their mobility can be important for function, such as interacting with a receptor.

Techniques to study the dynamics of the lysine residues would include:

Relaxation Studies: Measuring T1, T2, and heteronuclear NOE values for the backbone and side-chain atoms can provide information about their motion on the picosecond to nanosecond timescale.

Hydrogen-Deuterium Exchange: Monitoring the exchange rate of amide protons with deuterium (B1214612) from the solvent can identify regions of the protein that are protected from the solvent, indicating stable hydrogen bonding and secondary structure. The exchange rates for amide protons near the lysine residues could indicate if these modifications alter the local stability.

Chemical Shift Perturbations: Comparing the NMR spectra of "insulin, tri-Lys-" with that of native insulin would reveal chemical shift perturbations, which can pinpoint the regions of the structure affected by the lysine additions.

Table 2: Illustrative NMR Chemical Shift Assignments for Lysine Residues in a Protein

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
4.25 56.5
1.85, 1.70 33.0
1.45 25.0
1.65 29.5

This table provides typical chemical shift ranges for lysine residues and is not specific to "insulin, tri-Lys-".

Cryo-Electron Microscopy (Cryo-EM) for Oligomeric State Characterization

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the structure of large protein complexes and for characterizing different oligomeric states. For "insulin, tri-Lys-," Cryo-EM would be particularly useful for visualizing its self-assembly into dimers, hexamers, or potentially other oligomeric forms in a near-native, hydrated state.

Recent Cryo-EM studies of the insulin receptor have revealed in detail how insulin binds and induces conformational changes. nih.govbiorxiv.org While typically used for larger complexes, advances in Cryo-EM are making it applicable to smaller proteins and their assemblies.

A Cryo-EM study of "insulin, tri-Lys-" would involve:

Sample Preparation: Flash-freezing a thin layer of the protein solution to preserve it in a vitrified, hydrated state.

Data Collection: Acquiring thousands of images of the individual protein particles at different orientations.

Image Processing: Using computational methods to classify the particle images and reconstruct a 3D density map.

This would allow for the direct visualization of the oligomeric state of "insulin, tri-Lys-" and could reveal how the additional lysine residues influence its self-association properties. For example, it could confirm whether it predominantly exists as a monomer, dimer, or hexamer under specific conditions.

Computational Modeling and Molecular Dynamics Simulations of Insulin, tri-Lys- Structure

Computational modeling and molecular dynamics (MD) simulations provide a powerful in silico approach to predict and understand the structural and dynamic consequences of amino acid modifications. nih.gov These methods can complement experimental data and offer insights into the behavior of molecules at an atomic level over time.

For "insulin, tri-Lys-," computational approaches would be invaluable for predicting how the introduction of three lysine residues might alter its structure and dynamics. MD simulations can be used to study the conformational changes that are required for insulin to bind to its receptor. plos.org

A typical computational workflow would involve:

Model Building: Creating an initial 3D model of "insulin, tri-Lys-" by modifying the known structure of human insulin.

Molecular Dynamics Simulations: Simulating the movement of the atoms in the protein over time in a solvated environment. This would generate a trajectory of the protein's conformational changes.

Analysis: Analyzing the simulation trajectory to assess the impact of the lysine modifications on:

Secondary Structure: Calculating the percentage of α-helical and β-sheet content to see if the modifications disrupt the native secondary structure.

Loop Flexibility: Monitoring the conformational flexibility of loop regions, which are often involved in protein-protein interactions.

Salt Bridge Formation: Identifying any new salt bridges that might form involving the added lysine residues, which could stabilize or destabilize the structure.

Solvent Accessible Surface Area: Calculating the exposure of different parts of the protein to the solvent to predict changes in solubility and potential interaction sites.

Table 3: Predicted Impact of a Hypothetical Lysine Mutation on Insulin Secondary Structure from a Simulation Study

Structural Element Wild-Type Insulin (% Helicity) Insulin, tri-Lys- (Predicted % Helicity) Predicted Change
A-chain helix (A1-A8) 55 52 -3%
A-chain helix (A12-A18) 60 58 -2%

This table is a hypothetical representation of the type of data that could be generated from a molecular dynamics simulation and does not represent real experimental data for "insulin, tri-Lys-".

By combining these advanced structural elucidation techniques, a comprehensive understanding of the structure and dynamics of a novel insulin analogue like "insulin, tri-Lys-" could be achieved, providing a solid foundation for understanding its function and potential therapeutic applications.

In-depth Analysis of Insulin, tri-Lys-: A Compound Awaiting Structural Elucidation

This scarcity of data prevents a detailed discussion under the specified advanced structural elucidation framework. The field of computational chemistry regularly employs molecular dynamics (MD) simulations to understand the behavior of insulin and its analogs at an atomic level. These simulations provide critical insights into how modifications to the insulin molecule affect its three-dimensional structure, its stability, and its interaction with receptors. However, without specific information on which of the native lysine residues (at positions B29 in the B-chain) or other amino acids are replaced or modified to create a "tri-Lys-" variant, and without any published simulation studies on such a molecule, a scientifically accurate and detailed analysis is not possible.

For context, computational studies on other insulin analogs have revealed significant details about their behavior. These studies typically involve:

Conformational Change Analysis: This involves tracking the spatial arrangement of the atoms in the insulin analog during a simulation. Key metrics such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are often calculated to quantify changes from a starting structure and the compactness of the molecule, respectively.

Stability Perturbation Analysis: This assesses how a modification affects the thermodynamic stability of the protein. This can be evaluated through calculations of free energy differences or by simulating the protein's response to thermal or chemical stress.

These analyses typically yield quantitative data that can be presented in tables to compare different analogs or conditions. For example, a hypothetical data table for an insulin analog might look like this:

Table 1: Hypothetical Simulation Data for an Insulin Analog

Parameter Wild-Type Insulin Analog X
Average RMSD (nm) 0.25 ± 0.05 0.35 ± 0.07
Average Radius of Gyration (nm) 1.20 ± 0.03 1.25 ± 0.04

This table is for illustrative purposes only and does not represent actual data for "insulin, tri-Lys-".

Without access to similar research specifically conducted on "insulin, tri-Lys-," any discussion on its conformational changes and stability perturbations would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary to elucidate the advanced structural properties of this particular insulin derivative.

Biophysical Characterization and Solution Behavior of Insulin, Tri Lys

Studies on the Isoelectric Point and Net Charge of Insulin (B600854), tri-Lys- Analogs

Research has shown that trilysyl insulin exhibits an elevated isoelectric point of 7.4 nih.govvulcanchem.com. This increase in pI is attributed to the presence of the three additional lysine (B10760008) residues, which introduce extra positive charges at neutral pH compared to native insulin. This altered charge distribution plays a significant role in the compound's subsequent solution behavior, particularly its solubility profile.

PropertyInsulin, tri-Lys-Native Insulin
Isoelectric Point7.45.3

pH-Dependent Solubility and Precipitation Profiles of Insulin, tri-Lys-

The solubility of a protein is highly dependent on the surrounding pH, typically being lowest near its isoelectric point. For native human insulin, with a pI of 5.3, solubility decreases as the pH approaches this value acs.org.

In contrast, insulin, tri-Lys-, with its elevated isoelectric point of 7.4, demonstrates a distinct pH-dependent solubility profile. At physiological pH (approximately 7.4), where native insulin's solubility is lower, trilysyl insulin exhibits increased solubility as the pH decreases below its pI of 7.4 nih.govvulcanchem.com. This inverse relationship between solubility and decreasing pH below its pI is a key characteristic that distinguishes it from native insulin and is particularly valuable for applications requiring pH-triggered solubility changes vulcanchem.com.

This altered solubility behavior is a direct consequence of the modified net charge. As the pH drops below 7.4, the molecule becomes increasingly protonated, leading to a higher net positive charge. This increased charge enhances its interaction with polar solvent molecules, thereby increasing its solubility.

Self-Association and Oligomerization Dynamics

Insulin is well-known for its ability to undergo reversible self-association in solution, forming dimers, tetramers, and hexamers depending on factors such as concentration, pH, and the presence of specific ions like zinc sci-hub.senih.govmdpi.comnih.gov. The self-association behavior of insulin, tri-Lys- is influenced by the addition of the lysine residues, which can impact the protein-protein interactions necessary for oligomer formation.

While specific detailed studies on the self-association kinetics and oligomerization states exclusively for insulin, tri-Lys- are limited in the provided search results, the principles governing insulin self-association and the known effects of lysine modifications on other insulin analogs can provide insight.

Dimerization and Hexamers Formation Kinetics

Native insulin monomers associate to form dimers, primarily through interactions involving residues in the B-chain sci-hub.senih.gov. These dimers can further assemble into hexamers, a process significantly stabilized by the coordination of zinc ions and the presence of phenolic ligands sci-hub.senih.govnih.gov. The commonly accepted models for insulin self-assembly involve monomer-dimer-hexamer or monomer-dimer-tetramer-hexamer pathways nih.govresearchgate.net. Single-molecule studies have even revealed that monomeric additions can occur to existing assemblies nih.govresearchgate.net.

The addition of three lysine residues in insulin, tri-Lys- would introduce additional positive charges. These charges could potentially influence the electrostatic interactions involved in dimer and hexamer formation. Depending on the location of the added lysines, they might either promote or hinder specific association interfaces, thereby altering the kinetics and equilibrium of oligomerization compared to native insulin. While quantitative kinetic data for insulin, tri-Lys- hexamer formation is not available in the provided sources, the altered charge state due to the lysine modifications is expected to modulate these processes.

Impact of Lysine Modifications on Quaternary Structure Stability

Modifications to lysine residues in insulin analogs are known to impact their self-association and quaternary structure stability researchgate.netnih.govamazonaws.comresearchgate.netresearchgate.netrsc.org. For instance, the addition of basic residues, such as the two arginines in insulin glargine, increases the pI and leads to precipitation at physiological pH, suggesting altered self-association and stability compared to native insulin uni-koeln.de.

The introduction of a tri-lysine tag has also been described as a method to enhance the solubility of insulin-based peptides, implying that these modifications influence their tendency to self-associate or aggregate nih.gov. The increased positive charge from the three lysine residues in insulin, tri-Lys- would likely affect the balance of inter-molecular forces, potentially influencing the stability of dimeric and hexameric states and altering the propensity for higher-order aggregation.

Analytical Ultracentrifugation and Light Scattering Studies of Aggregation States

Analytical ultracentrifugation (AUC) and light scattering techniques, such as dynamic light scattering (DLS), are powerful tools for characterizing the aggregation states of proteins in solution nih.govmdpi.comwikipedia.orgnih.govbiorxiv.orgresearchgate.net. AUC, particularly sedimentation velocity AUC (SV-AUC), can provide information on the distribution of species with different sedimentation coefficients and molecular weights, allowing for the identification and quantification of monomers, dimers, hexamers, and larger aggregates nih.govmdpi.combiorxiv.org. DLS measures the hydrodynamic size of particles and is sensitive to the presence of larger aggregates nih.govbiorxiv.org.

These methods are widely applied to study the self-association and aggregation of insulin and its analogs nih.govmdpi.comwikipedia.orgbiorxiv.orgresearchgate.net. While specific AUC or light scattering data for insulin, tri-Lys- were not detailed in the provided search results, these techniques would be essential for a comprehensive characterization of its self-association behavior, quantifying the relative populations of different oligomeric species and assessing its aggregation propensity under various conditions. The altered charge and potential structural changes induced by the three lysine residues would likely manifest as differences in the sedimentation profiles and hydrodynamic radii compared to native insulin.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure content and conformational stability of proteins wikipedia.orgresearchgate.net. Far-UV CD spectra (typically 190-250 nm) are particularly informative, with characteristic signals for common secondary structures like alpha-helices and beta-sheets. Native insulin is known to have a significant alpha-helical content, which is reflected in its CD spectrum by negative peaks around 208 nm and 222 nm.

While specific CD spectra for insulin, tri-Lys- were not presented in the search results, studies on other modified insulin analogs indicate that while some modifications may have minimal impact on secondary structure, others can induce notable changes researchgate.netnih.gov. CD spectroscopy would be a standard method to confirm that the addition of the three lysine residues does not drastically disrupt the native alpha-helical fold of insulin and to monitor any conformational changes associated with pH variations or self-association.

Based on the performed searches, specific scientific data detailing the biophysical characterization of the chemical compound "insulin, tri-Lys-" using fluorescence spectroscopy, intrinsic tryptophan quenching studies, differential scanning calorimetry (DSC), and isothermal titration calorimetry (ITC) could not be found in the publicly available search results.

Therefore, it is not possible to generate the requested detailed content, research findings, and data tables for sections 4.5 and 4.6 of the article as outlined, as no specific studies applying these techniques to a compound explicitly named "insulin, tri-Lys-" were identified.

The PubChem compound identifier (CID) for human insulin, the base compound from which "insulin, tri-Lys-" would be derived, is 135286103. Specific PubChem information for a compound named "insulin, tri-Lys-" was not found in the search results.

Based on the available search results, there is limited information specifically detailing the molecular recognition and receptor binding mechanisms of a chemical compound precisely identified as "insulin, tri-Lys-" in the context of interaction with insulin receptors using the methods outlined (SPR, radioligand binding, structural analysis, comparative binding, and downstream signaling).

The term "tri-lysine" in relation to insulin in the search results primarily appears in the context of a tri-lysine tag used as a "helping hand" strategy to improve the solubility of the insulin A-chain during chemical synthesis tandfonline.comnih.govresearchgate.net. This tag is described as being attached via a cleavable linker and subsequently removed, indicating it is a synthetic intermediate rather than a modification present in the final, biologically active insulin analog intended for receptor binding studies.

While the search results provide extensive information on the molecular recognition and receptor binding of native insulin and various clinically used insulin analogs with lysine modifications (such as Insulin Lispro, Insulin Aspart, and Insulin Glulisine), and discuss the methodologies like SPR and radioligand binding assays frontiersin.orgoatext.comresearchgate.netgiffordbioscience.comnih.govbeactica.senih.gov, structural aspects of insulin-receptor interaction embopress.orgnih.govresearchgate.netacs.org, comparative binding profiles frontiersin.org, and downstream signaling pathways including insulin receptor phosphorylation nih.govembopress.orgnih.govelifesciences.orgresearchgate.netdoctorabad.com, these findings are not specifically attributed to a compound referred to as "insulin, tri-Lys-".

One result mentions "OLIGOPEPTIDE BINDING PROTEIN (OPPA) COMPLEXED WITH TRI-LYSINE" pdbj.org, indicating that tri-lysine itself is a known molecule, but its interaction in this context is not with the insulin receptor. Another mentions "tri-citraconyl insulin," a chemically modified insulin, but the focus is on the chemical method rather than detailed receptor binding characteristics sci-hub.se.

Therefore, a comprehensive article focusing solely on the chemical compound "insulin, tri-Lys-" and its molecular recognition and receptor binding mechanisms as per the provided outline cannot be generated based on the information retrieved from the search results. The specific research findings required for each section of the outline concerning this particular compound are not available within the provided context.

Compound Table

Since the specific compound "insulin, tri-Lys-" as a studied receptor ligand was not found with associated research data in the search results, a table of compounds and PubChem CIDs relevant to the detailed outline sections cannot be provided based solely on the search output for this specific compound. Information was found on native insulin and other analogs, but not "insulin, tri-Lys-" as the primary subject of receptor binding studies.

Molecular Recognition and Receptor Binding Mechanisms of Insulin, Tri Lys

Downstream Signaling Pathway Activation at the Cellular Level in vitro

Glucose Uptake Assays in Cellular Models

Glucose uptake assays in cellular models are standard methods used to evaluate the biological activity of insulin (B600854) and its analogues. These assays typically involve exposing insulin-responsive cell lines, such as adipocytes (e.g., 3T3-L1 cells) or muscle cells, to varying concentrations of the insulin compound and measuring the subsequent uptake of glucose or a glucose analog (like 2-deoxyglucose). The stimulation of glucose uptake is a direct downstream effect of insulin binding to its receptor and activating intracellular signaling pathways, particularly the PI3K/Akt pathway, which leads to the translocation of GLUT4 glucose transporters to the cell membrane.

Stability, Degradation Pathways, and Advanced Formulation Research for Insulin, Tri Lys

Investigation of Chemical Stability under Varied Environmental Conditions

The chemical stability of insulin (B600854), tri-Lys- under varied environmental conditions is a key consideration for its storage and performance in delivery systems. While specific data for insulin, tri-Lys- is limited in the provided context, general principles of insulin chemical degradation can be considered.

Oxidative Degradation Pathways and Prevention Strategies

Oxidative degradation of insulin typically involves susceptible amino acid residues, such as methionine, cysteine, and tyrosine. Oxidation can lead to alterations in the protein structure and loss of biological activity. For native insulin, the cysteine residues involved in disulfide bonds are particularly vulnerable to oxidation, which can lead to the shuffling of disulfide bonds and the formation of incorrect linkages or covalent aggregates. nih.gov Methionine residues can be oxidized to methionine sulfoxide.

Specific oxidative degradation pathways and effective prevention strategies for insulin, tri-Lys- have not been detailed in the provided search results. However, general strategies for preventing oxidative degradation of proteins include minimizing exposure to oxygen, light, and metal ions that can catalyze oxidation reactions, as well as the inclusion of antioxidants in formulations.

Hydrolytic Cleavage and Deamidation Processes

Hydrolytic degradation involves the cleavage of peptide bonds, while deamidation is a specific type of hydrolysis that occurs at asparagine and glutamine residues, resulting in the formation of aspartic acid or isoaspartic acid, and glutamic acid, respectively. Deamidation is a common degradation pathway for proteins and can lead to changes in charge, conformation, and biological activity. nih.govmdpi.com Asparagine residues are particularly prone to deamidation, especially when followed by a small amino acid like glycine (B1666218) or serine. nih.gov In native human insulin, deamidation is known to occur at AsnA21 and AsnB3. mdpi.comnih.govgoogle.com

Studies on the hydrolytic degradation of native insulin have shown that it can occur in both acidic and neutral solutions. mdpi.comgoogle.com Rapid deamidation at AsnA21 is observed in acidic conditions, while deamidation at AsnB3 is more prevalent in neutral formulations, occurring at a slower rate. mdpi.comgoogle.com The rate of hydrolysis at B3 can be influenced by storage temperature and formulation. google.com The formation of isoAsp and Asp derivatives at B3 in neutral formulations suggests a pathway involving an intermediate cyclic imide. google.com Cleavage of the peptide bond A8-A9 has also been observed in certain crystalline insulin suspensions containing free zinc ions. google.com

Specific data on the hydrolytic cleavage and deamidation processes of insulin, tri-Lys- is not available in the provided search results. The introduction of additional lysine (B10760008) residues or modifications that result in the "tri-Lys" structure could potentially influence the susceptibility of nearby peptide bonds or asparagine/glutamine residues to hydrolysis or deamidation due to altered local environment or steric effects. However, this is not discussed in the provided information.

Enzymatic Degradation Kinetics and Protease Susceptibility of Insulin, tri-Lys-

Enzymatic degradation by proteases is a significant factor affecting the bioavailability and duration of action of peptide therapeutics like insulin, particularly when administered via routes susceptible to proteolytic enzymes, such as oral delivery or in the presence of tissue proteases. nih.gov

Advanced Formulation Strategies Based on Chemical Properties

The distinctive chemical properties of insulin, tri-Lys-, particularly its pH-dependent solubility, have been leveraged in the design of advanced drug delivery systems. vulcanchem.com

Controlled Release System Design utilizing pH-Responsive Solubility

A primary application of insulin, tri-Lys- is in the development of glucose-responsive insulin delivery systems. vulcanchem.com These systems aim to mimic the body's natural insulin secretion by releasing insulin in response to elevated glucose levels. vulcanchem.com A well-documented approach involves incorporating insulin, tri-Lys- into polymer matrices, such as ethylene/vinyl acetate (B1210297) copolymer (EVAc), along with immobilized glucose oxidase enzyme. vulcanchem.comnih.gov

The mechanism relies on enzymatic feedback control. vulcanchem.com When glucose levels rise in the surrounding environment, the immobilized glucose oxidase catalyzes the oxidation of glucose to gluconic acid. vulcanchem.com This reaction leads to a localized decrease in pH within the polymer microenvironment. vulcanchem.com Due to the inverse pH-solubility relationship of insulin, tri-Lys-, the reduction in pH below its isoelectric point (7.4) dramatically increases its solubility. vulcanchem.com This enhanced solubility facilitates the diffusion and release of insulin, tri-Lys- from the polymer matrix, creating a self-regulating delivery system responsive to glucose concentration. vulcanchem.comnih.gov

In vitro studies have demonstrated the feasibility and effectiveness of these systems, showing reversible increases in insulin release during multiple exposures to buffered glucose solutions over several weeks, indicating reproducible and sustainable glucose-responsive behavior. vulcanchem.com

Table 1: Physicochemical Properties of Insulin, tri-Lys- vs. Native Insulin

PropertyInsulin, tri-Lys-Native Insulin
Isoelectric Point7.45.3
Solubility at pH 7.4LowerHigher
pH-Dependent BehaviorSolubility increases as pH decreases below 7.4Solubility decreases as pH approaches 5.3

Source: Based on information from Ref. vulcanchem.com.

Investigation of Excipient Interactions and Their Impact on Analog Stability

Specific investigations into the interactions between various excipients and insulin, tri-Lys-, and their precise impact on the stability of this particular analog, were not detailed in the search results. Excipients play a crucial role in the stability and formulation of insulin products in general, influencing factors such as aggregation state and preventing degradation. researchgate.net Common excipients in insulin formulations include zinc ions, phenolic preservatives (like m-cresol), and buffers, which can influence insulin's self-association into dimers and hexamers, affecting its stability and absorption kinetics. researchgate.netsci-hub.seresearchgate.net While the general principles of excipient interactions with proteins apply, the specific interactions and their effects on the unique stability profile of insulin, tri-Lys- would require dedicated studies not found within the scope of this search.

Polypeptide-Polymer Conjugation and Microencapsulation for Sustained Release Research

Research specifically on polypeptide-polymer conjugation or microencapsulation techniques applied directly to insulin, tri-Lys- for sustained release, beyond its incorporation into matrices for glucose-responsive systems, was not extensively found in the search results. General approaches for sustained release of insulin and other polypeptide drugs include conjugation to polymers like polyethylene (B3416737) glycol (PEG) to increase half-life or improve stability googleapis.comgoogle.com, and microencapsulation within biodegradable polymeric matrices such as poly(lactide-co-glycolide) (PLGA) nih.govresearchgate.net. These methods aim to control the release rate of the encapsulated or conjugated protein. While these techniques are relevant to protein drug delivery, specific studies applying these methods to insulin, tri-Lys- were not identified, suggesting this may be an area requiring further dedicated research for this particular analog.

Analytical and Characterization Techniques for Insulin, Tri Lys Research

Mass Spectrometry (MS) for Accurate Mass Determination and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing highly accurate molecular weight information and enabling the detection and identification of various species within a sample. For insulin (B600854), tri-Lys-, MS is crucial for confirming the intended modification and assessing the purity of the synthesized or recombinant product.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing peptides and proteins like insulin. ESI produces multiply charged ions from the analyte in solution, allowing for the analysis of large molecules with relatively low m/z values. This makes ESI-MS valuable for determining the accurate molecular weight of intact insulin, tri-Lys- and identifying potential impurities or variants with different masses. ESI-MS can distinguish between closely related insulin molecules based on their mass-to-charge ratios. nih.gov It can also be used to differentiate between isobaric insulin variants, such as Insulin-LisPro and Insulin-Human, which have the same nominal mass but can be distinguished by MS analysis. sigmaaldrich.cn Studies on glycated insulin peptides have utilized ESI-MS to confirm the primary structures of glycated peptides and determine their molecular masses. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another widely used technique for the analysis of peptides and proteins. In MALDI-TOF MS, the analyte is mixed with a matrix material, co-crystallized on a target plate, and then desorbed and ionized by a laser pulse. The time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio. MALDI-TOF MS is particularly useful for determining the molecular weight of intact proteins and peptides, and it can tolerate certain levels of salts and buffers, making it suitable for analyzing samples from various purification steps. MALDI-TOF MS has been employed to monitor the glycation of insulin by observing the increase in molecular weight due to glucose adduct formation. core.ac.uk It has also been used in the characterization of glycated bovine insulin, allowing for the determination of mono-, di-, and tri-glycated forms. core.ac.ukresearchgate.netnih.gov

Tandem Mass Spectrometry for Peptide Mapping and Modification Site Identification

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions (precursor ions) and the measurement of the mass-to-charge ratios of the resulting fragment ions (product ions). This technique provides detailed structural information about the peptide sequence and allows for the identification of post-translational modifications and their specific locations. For insulin, tri-Lys-, peptide mapping using MS/MS is essential to confirm the intended tri-lysine modification and to identify any unintended modifications or sequence variants.

In peptide mapping, the protein is typically digested into smaller peptides using specific enzymes (e.g., endoproteinase Glu-C or trypsin). core.ac.uksci-hub.segoogle.com The resulting peptide fragments are then separated (often by HPLC) and analyzed by MS/MS. By analyzing the fragmentation patterns of the peptides, the amino acid sequence can be confirmed, and modified residues can be identified by characteristic mass shifts. scirp.org Tandem mass spectrometry has been successfully applied to determine the exact location of glycation sites in insulin. core.ac.uk It can also differentiate between insulin variants that differ by a single amino acid change. google.com The analysis of b- and y-ions in MS/MS spectra is fundamental for de novo sequencing and confirming peptide structures. scirp.orgresearchgate.net

Table 1: Mass Spectrometry Techniques for Insulin, tri-Lys- Characterization

TechniquePrimary ApplicationKey Information Provided
ESI-MSAccurate Mass Determination, Purity AssessmentIntact molecular weight, presence of variants/impurities
MALDI-TOF MSIntact Molecular Weight Determination, Purity CheckMolecular weight confirmation, detection of modified forms
Tandem MSPeptide Mapping, Modification Site IdentificationAmino acid sequence confirmation, location of modifications

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that is crucial for assessing the purity of insulin, tri-Lys- and for identifying and quantifying potential degradation products. HPLC separates components of a mixture based on their differential interactions with a stationary phase as they are carried through the column by a mobile phase.

Reversed-Phase HPLC and Ion-Exchange HPLC

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. It is a common method for the purity analysis of insulin and its analogs. sigmaaldrich.cntennessee.edunih.gov RP-HPLC can effectively separate proteins with even minor differences in sequence or modifications. tennessee.edu Studies have used RP-HPLC to separate insulin variants and degradation products. sigmaaldrich.cntennessee.edusci-hub.se The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., trifluoroacetic acid). sigmaaldrich.cntennessee.edunih.gov

Ion-Exchange HPLC (IEC) separates molecules based on their charge. This technique is valuable for analyzing proteins like insulin, which have charged amino acid residues. IEC can be used to separate insulin variants or impurities with different charge profiles due to modifications or degradation. Ion exchange chromatography has been used to isolate and identify modified insulin derivatives, such as acetylated insulin lispro. nih.gov

Table 2: HPLC Techniques for Insulin, tri-Lys- Analysis

TechniqueSeparation PrinciplePrimary Application
Reversed-Phase HPLCHydrophobicityPurity assessment, separation of variants/degradation products
Ion-Exchange HPLCChargeSeparation of species with different charge states

Size Exclusion Chromatography (SEC) for Oligomerization State Analysis

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size in solution. This technique is particularly important for analyzing the oligomerization state of proteins like insulin, which can exist as monomers, dimers, hexamers, or higher-order aggregates depending on the conditions. shodex.comchromatographyonline.comresearchgate.netuochb.cz

SEC is used to assess the presence and levels of high molecular weight (HMW) species, such as dimers and hexamers, in insulin preparations. shodex.comchromatographyonline.com The United States Pharmacopoeia (USP) and European Pharmacopoeia (EP) monographs for therapeutic insulin include SEC as a critical quality control method for determining the level of covalent HMW insulin. chromatographyonline.com SEC coupled with detectors such as multi-angle light scattering (MALS) can provide information on the molar mass and oligomeric state of proteins in solution. nih.govnih.gov

Table 3: Size Exclusion Chromatography for Insulin, tri-Lys-

TechniqueSeparation PrinciplePrimary Application
Size Exclusion ChromatographySizeAnalysis of oligomerization state, detection of aggregates

Capillary Electrophoresis (CE) for Charge Heterogeneity Analysis

Capillary Electrophoresis (CE) is a powerful analytical technique widely employed for the separation and analysis of charged molecules, including proteins and peptides. CE separates analytes based on their differential migration in an electric field, which is influenced by their charge, size, and shape sciex.com. This makes CE particularly well-suited for assessing the charge heterogeneity of protein samples.

CE techniques, such as Capillary Zone Electrophoresis (CZE) and imaged Capillary Isoelectric Focusing (iCIEF), are commonly used for charge variant analysis of biotherapeutics like monoclonal antibodies and insulin sciex.combioanalysis-zone.com. CZE separates based on the charge-to-hydrodynamic size ratio, while iCIEF separates based on the isoelectric point (pI) of the protein sciex.com.

For the analysis of "insulin, tri-Lys-", CE could be utilized to:

Assess purity and identify charge variants: Separate the main "insulin, tri-Lys-" product from potential impurities or variants that differ in their net charge.

Monitor stability: Track changes in the charge profile over time or under different storage conditions, which could indicate degradation or modification.

Evaluate consistency between batches: Ensure that different manufacturing batches of "insulin, tri-Lys-" exhibit similar charge heterogeneity profiles.

Studies on insulin and its derivatives have demonstrated the effectiveness of CE in resolving closely related species based on charge differences. For instance, CE has been used to follow the acetylation of amino groups in insulin, which alters its charge, and to estimate the basicities of these groups wpmucdn.com. The sensitivity of CE to charge allows for the quantitative study of electrostatic properties of proteins in solution wpmucdn.com. Optimized CE methods using specific buffer systems and capillary coatings have been developed to enhance the resolution of charge variants in complex protein samples bioanalysis-zone.com.

While specific data for "insulin, tri-Lys-" is not available in the search results, the principles and applications of CE to other modified insulins and proteins with altered charge states strongly suggest its utility for analyzing the charge heterogeneity of "insulin, tri-Lys-".

Bio-Layer Interferometry (BLI) for Real-Time Binding Kinetics

Bio-Layer Interferometry (BLI) is a label-free biosensor technology used for the real-time analysis of biomolecular interactions. BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind to or dissociate from the immobilized ligand on the tip bpsbioscience.com. This change in interference pattern is directly proportional to the change in thickness of the molecular layer on the biosensor surface, providing a quantitative measure of binding events bpsbioscience.comlu.se.

BLI is a versatile tool for characterizing the kinetics and affinity of interactions between various biomolecules, including protein-protein, protein-small molecule, and protein-nucleic acid interactions bpsbioscience.com. For "insulin, tri-Lys-", BLI could be employed to study its binding interactions with its receptor or other relevant binding partners.

Key parameters that can be determined using BLI include:

Association rate constant (kon): Measures how quickly a complex forms.

Dissociation rate constant (koff): Measures how quickly a complex dissociates.

The label-free nature of BLI is a significant advantage, as it avoids potential alterations in molecular behavior that can occur with labeling bpsbioscience.com. The "dip-and-read" format of BLI systems allows for relatively high throughput analysis researchgate.net.

Studies on insulin and its interaction with the insulin receptor have been conducted using various biophysical techniques, including those that assess binding kinetics researchgate.net. While BLI is not explicitly mentioned in the provided search results in the context of "insulin, tri-Lys-", it is a widely used technique for analyzing protein-receptor interactions and the binding kinetics of modified proteins bpsbioscience.comresearchgate.netspringernature.comantisel.gr. Given that insulin interacts with its receptor researchgate.net, BLI would be a suitable method to investigate how the addition of three lysine (B10760008) residues in "insulin, tri-Lys-" affects its binding kinetics and affinity compared to native insulin.

BLI experiments typically involve immobilizing one binding partner (ligand) onto the biosensor tip and then exposing it to different concentrations of the other binding partner (analyte) in solution. The association and dissociation phases are monitored in real-time, generating sensorgrams that depict the binding response over time. These sensorgrams are then analyzed using appropriate kinetic models to determine the binding constants antisel.gr.

Future Research Directions and Unexplored Avenues for Insulin, Tri Lys

Development of Novel Synthetic Routes for Enhanced Yield and Purity

The efficient and high-purity synthesis of complex peptide conjugates like "insulin, tri-Lys-" is paramount for both research and potential therapeutic applications. Current peptide synthesis methodologies, including solid-phase peptide synthesis (SPPS) and solution-phase techniques, face challenges related to yield, purity, and scalability, particularly when dealing with larger or modified peptides such as insulin (B600854) and its analogs. The incorporation of a tri-lysine tag has been shown in some instances to improve the physical properties, such as solubility, of challenging peptide chains like the insulin A-chain, thereby facilitating synthesis.

Future research should focus on developing novel synthetic routes specifically optimized for "insulin, tri-Lys-". This could involve exploring new protecting group strategies that are orthogonal and easily removable under mild conditions to prevent degradation or unwanted side reactions. Investigations into alternative coupling reagents and reaction conditions could further improve coupling efficiency and reduce racemization. Techniques for directed disulfide bond formation, which are crucial for the correct folding and activity of insulin, could be refined to be more compatible with the presence of the tri-lysine tag. Furthermore, exploring enzymatic synthesis or semi-synthesis approaches, potentially utilizing engineered enzymes with improved specificity for peptide ligation and modification, could offer greener and more efficient routes to produce high-purity "insulin, tri-Lys-". Advances in purification techniques, such as advanced chromatography methods, will also be essential to isolate the desired product from potential byproducts, including those with incorrect disulfide pairings or unintended modifications.

Exploration of Additional Lysine (B10760008) Modification Sites and Their Cumulative Effects

Insulin contains several lysine residues, notably LysB29, which is a common site for chemical modification in the development of insulin analogs. The introduction of a tri-lysine tag represents a specific modification strategy, often employed at the N-terminus as a "helping hand" for synthesis. However, the insulin molecule has other potential sites for lysine modification, including the N-terminal alpha-amino groups of both the A and B chains, and potentially other lysine residues depending on the specific insulin sequence used as the base.

Future research should systematically explore the effects of modifying additional lysine sites on the insulin molecule in conjunction with the tri-lysine tag. This could involve synthesizing "insulin, tri-Lys-" analogs with modifications at sites such as LysB29, GlyA1, or PheB1 residues, individually or in combination. Studies should investigate the cumulative effects of these multiple modifications on the compound's physicochemical properties, such as solubility, stability, and aggregation propensity. Furthermore, research is needed to understand how these combined modifications influence the analog's interaction with the insulin receptor and other binding proteins, as well as its downstream signaling and biological activity. Structure-activity relationship studies, potentially involving the synthesis of a library of "insulin, tri-Lys-" variants with different additional lysine modifications, could provide valuable insights into optimizing the analog's pharmacological profile. The position and length of the additional lysine chain(s) could also be varied to understand their impact.

Integration of Artificial Intelligence and Machine Learning in Analog Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and design to analyze complex biological data, predict molecular properties, and optimize molecular structures. These computational approaches hold significant promise for accelerating the research and development of "insulin, tri-Lys-" analogs.

Future research should integrate AI and ML techniques into the design and prediction pipeline for "insulin, tri-Lys-". This could involve using ML algorithms trained on existing insulin analog data to predict the potential impact of different lysine modification strategies, including the addition or modification of lysine residues, on properties such as receptor binding affinity, stability, and immunogenicity. AI models could be employed for de novo design of novel "insulin, tri-Lys-" based structures with desired pharmacological profiles. Furthermore, ML can be used to analyze large datasets generated from high-throughput screening or in vitro studies to identify complex relationships between structural modifications and biological outcomes. Predictive modeling could help prioritize synthesis targets, reducing the need for extensive experimental work and accelerating the identification of promising "insulin, tri-Lys-" analogs for further investigation. The development of "digital twin" models of insulin behavior could potentially allow for in silico testing of personalized analog designs.

Advanced in vitro Models for Elucidating Complex Cellular Interactions and Pharmacodynamics

Understanding the complex cellular interactions and pharmacodynamics of "insulin, tri-Lys-" at a mechanistic level is crucial for assessing its potential utility. Traditional in vitro models, such as basic cell culture systems, may not fully capture the intricate biological environment and dynamic processes involved in insulin action.

Future research should leverage and develop advanced in vitro models to gain deeper insights into the behavior of "insulin, tri-Lys-". This could include utilizing complex co-culture systems that mimic the cellular environment of target tissues like adipose tissue, muscle, and liver, which are primary sites of insulin action. Three-dimensional (3D) cell culture models, organoids, or "organ-on-a-chip" systems could provide more physiologically relevant platforms to study the diffusion, binding, internalization, and signaling of "insulin, tri-Lys-". These models can help elucidate how the tri-lysine modification affects the analog's interaction with insulin receptors and downstream signaling pathways, as well as its impact on glucose uptake, metabolism, and other cellular processes. Advanced imaging techniques and biosensors can be integrated into these in vitro models to enable real-time monitoring of cellular responses and pharmacodynamic effects. Studies focusing on the kinetics of binding and dissociation from the insulin receptor, as well as potential interactions with other cellular components, are essential.

Studies on the Biorecognition and Clearance Mechanisms at the Molecular Level (excluding clinical)

Future research should investigate the molecular mechanisms underlying the biorecognition and clearance of "insulin, tri-Lys-". This could involve detailed studies on its interaction with serum proteins, such as albumin, which can influence its circulation half-life. Investigations into the potential for enzymatic degradation by proteases in various biological compartments are also important. Research should explore how the tri-lysine tag might influence recognition by cellular uptake mechanisms and pathways involved in protein degradation. Studies utilizing techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and advanced mass spectrometry could provide quantitative data on binding affinities and interaction kinetics with relevant biological molecules. Molecular dynamics simulations and other computational approaches could offer insights into the conformational changes and interactions of "insulin, tri-Lys-" in complex biological environments. Understanding these molecular-level processes is crucial for predicting the analog's behavior in vivo and guiding the design of future modifications to optimize its pharmacokinetic properties. Research could also explore potential interactions with components of the extracellular matrix or cell surface molecules beyond the insulin receptor.

Q & A

Basic Research Questions

Q. How can I design a controlled experiment to assess the stability of tri-Lys-modified insulin under physiological conditions?

  • Methodological Answer : Utilize a longitudinal study design with three experimental arms: (1) native insulin, (2) tri-Lys-modified insulin, and (3) a negative control (e.g., buffer solution). Measure stability via high-performance liquid chromatography (HPLC) at baseline and intervals (e.g., 0, 24, 48 hours) under simulated physiological conditions (pH 7.4, 37°C). Include kinetic modeling to compare degradation rates between groups. Ensure blinding during data collection to minimize bias .
  • Key Considerations : Control for batch-to-batch variability in insulin formulations and validate analytical methods using reference standards (e.g., NIST-certified materials) .

Q. What frameworks are recommended for formulating research questions about tri-Lys-insulin’s mechanism of action?

  • Methodological Answer : Apply the PICO framework to structure hypotheses:

  • Population : In vitro cell models (e.g., HEK293 cells expressing insulin receptors).
  • Intervention : Tri-Lys-insulin at varying concentrations.
  • Comparison : Native insulin or scrambled peptide controls.
  • Outcome : Receptor binding affinity (measured via surface plasmon resonance) or downstream signaling (e.g., Akt phosphorylation).
  • Use the FINER criteria to ensure feasibility, novelty, and relevance to existing literature on insulin analogs .

Q. How should I address conflicting data on tri-Lys-insulin’s pharmacokinetics in preclinical studies?

  • Methodological Answer : Conduct a systematic review of conflicting studies, focusing on variables such as:

  • Animal models (e.g., murine vs. non-human primates).
  • Administration routes (subcutaneous vs. intravenous).
  • Analytical techniques (e.g., ELISA vs. mass spectrometry).
  • Perform meta-analysis using random-effects models to quantify heterogeneity and identify confounding factors .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in tri-Lys-insulin’s efficacy across diabetic retinopathy models?

  • Methodological Answer : For discordant results (e.g., reduced vs. unchanged vascular leakage), apply Bayesian hierarchical models to account for study-specific covariates (e.g., disease severity, insulin dosing regimens). Use sensitivity analysis to test robustness against outliers. Pair this with in vivo validation using longitudinal optical coherence tomography (OCT) to correlate structural changes with molecular data .
  • Data Integration : Cross-reference findings with proteomic datasets to identify compensatory pathways (e.g., VEGF upregulation) .

Q. How can multi-omics approaches elucidate tri-Lys-insulin’s off-target effects in pancreatic β-cells?

  • Methodological Answer : Design a multi-omics pipeline:

  • Transcriptomics : RNA-seq to profile gene expression changes (e.g., insulin biosynthesis genes).
  • Proteomics : TMT-labeled LC-MS/MS to quantify post-translational modifications.
  • Metabolomics : NMR or GC-MS to assess glycolytic flux.
  • Integrate datasets using tools like WGCNA (weighted gene co-expression network analysis) to identify hub genes/proteins linked to tri-Lys-insulin exposure .
    • Validation : Confirm findings with CRISPR-based gene silencing or overexpression in β-cell lines .

Q. What experimental strategies validate the structural integrity of tri-Lys-insulin in long-term stability studies?

  • Methodological Answer : Combine accelerated stability testing (e.g., 40°C/75% RH for 6 months) with structural assays:

  • Circular Dichroism (CD) : Monitor secondary structure changes.
  • Dynamic Light Scattering (DLS) : Assess aggregation propensity.
  • X-ray Crystallography : Resolve 3D conformation at critical timepoints.
  • Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Methodological Guidance for Data Reporting

Q. How to present contradictory findings on tri-Lys-insulin’s nephroprotective effects without overinterpretation?

  • Answer : Structure the Results section to separate observation from speculation. For example:

  • "While Cohort A showed a 39% reduction in microalbuminuria (95% CI: 21–52%), Cohort B exhibited no significant change (p=0.12). Potential confounders include differences in baseline renal function (eGFR: Cohort A=90 vs. Cohort B=75 mL/min/1.73m²)" .
    • Discussion Tips : Use the DISCUS framework (Differences, Implications, Strengths, Caveats, Unanswered questions, Synthesis) to contextualize contradictions .

Q. What are best practices for standardizing figures in tri-Lys-insulin research manuscripts?

  • Answer : Adhere to NIH/Journals guidelines :

  • Titles/Legends : Describe axes, error bars (SD vs. SEM), and statistical tests.
  • Image Quality : 300+ DPI for microscopy; vector graphics for schematics.
  • Color Standardization : Use colorblind-friendly palettes (e.g., viridis) and define all abbreviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.